molecular formula C64H81ClN14O48P6 B1208925 Clrch2NHP(pU)6 CAS No. 83210-83-7

Clrch2NHP(pU)6

Cat. No. B1208925
CAS RN: 83210-83-7
M. Wt: 2035.7 g/mol
InChI Key: CUWBUGWIGALIAH-GSUROWPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Clrch2NHP(pU)6” is a complex chemical compound . It contains a total of 226 bonds, including 145 non-H bonds, 30 multiple bonds, 39 rotatable bonds, 24 double bonds, 6 aromatic bonds, 6 five-membered rings, 7 six-membered rings, 6 urea (-thio) derivatives, 1 tertiary amine (aromatic), 6 imide(s) (-thio), 13 hydroxyl groups, 7 secondary alcohols, and 6 ethers (aliphatic) .


Molecular Structure Analysis

The molecular structure of “Clrch2NHP(pU)6” is quite complex. It includes various types of bonds and functional groups . For instance, it has 6 aromatic bonds, indicating the presence of benzene-like rings. It also contains 6 five-membered rings and 7 six-membered rings . The presence of 6 urea (-thio) derivatives and 6 imide(s) (-thio) suggests the existence of carbonyl (C=O) and nitrogen (N) containing groups .

properties

IUPAC Name

N-[[4-[2-chloroethyl(methyl)amino]phenyl]methyl]-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy]phosphonamidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H81ClN14O48P6/c1-73(19-12-65)28-4-2-27(3-5-28)20-66-128(99,100)111-22-30-48(43(88)54(118-30)75-14-7-36(81)68-60(75)94)123-130(103,104)113-24-32-50(45(90)56(120-32)77-16-9-38(83)70-62(77)96)125-132(107,108)115-26-34-52(47(92)58(122-34)79-18-11-40(85)72-64(79)98)127-133(109,110)116-25-33-51(46(91)57(121-33)78-17-10-39(84)71-63(78)97)126-131(105,106)114-23-31-49(44(89)55(119-31)76-15-8-37(82)69-61(76)95)124-129(101,102)112-21-29-41(86)42(87)53(117-29)74-13-6-35(80)67-59(74)93/h2-11,13-18,29-34,41-58,86-92H,12,19-26H2,1H3,(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H2,66,99,100)(H,67,80,93)(H,68,81,94)(H,69,82,95)(H,70,83,96)(H,71,84,97)(H,72,85,98)/t29-,30-,31-,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWBUGWIGALIAH-GSUROWPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C1=CC=C(C=C1)CNP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OCC6C(C(C(O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OCC8C(C(C(O8)N9C=CC(=O)NC9=O)O)OP(=O)(O)OCC1C(C(C(O1)N1C=CC(=O)NC1=O)O)OP(=O)(O)OCC1C(C(C(O1)N1C=CC(=O)NC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCl)C1=CC=C(C=C1)CNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OC[C@@H]8[C@H]([C@H]([C@@H](O8)N9C=CC(=O)NC9=O)O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=CC(=O)NC1=O)O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=CC(=O)NC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H81ClN14O48P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2035.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clrch2NHP(pU)6

CAS RN

83210-83-7
Record name 4-(N-2-Chloroethyl-N-methylamino)-benzylphosphamide hexauridylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083210837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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